molecular formula C15H29N3O3 B11836616 (S)-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl carbamate

(S)-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl carbamate

Cat. No.: B11836616
M. Wt: 299.41 g/mol
InChI Key: CUHDMPDNDXQMKU-LBPRGKRZSA-N
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Description

(S)-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl carbamate is a synthetic carbamate derivative characterized by its stereospecific (S)-configuration at the chiral center. Its structure features a 1,4-diazepane ring (a seven-membered heterocycle with two nitrogen atoms) linked via a carbonyl group to a branched hexan-2-yl backbone. The carbamate functional group (-OCONH2) is esterified at the 2-position of the hexane chain.

Properties

Molecular Formula

C15H29N3O3

Molecular Weight

299.41 g/mol

IUPAC Name

[(4S)-4-(1,4-diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl] carbamate

InChI

InChI=1S/C15H29N3O3/c1-11(2)12(10-15(3,4)21-14(16)20)13(19)18-8-5-6-17-7-9-18/h11-12,17H,5-10H2,1-4H3,(H2,16,20)/t12-/m0/s1

InChI Key

CUHDMPDNDXQMKU-LBPRGKRZSA-N

Isomeric SMILES

CC(C)[C@H](CC(C)(C)OC(=O)N)C(=O)N1CCCNCC1

Canonical SMILES

CC(C)C(CC(C)(C)OC(=O)N)C(=O)N1CCCNCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl carbamate typically involves multiple steps, starting with the preparation of the diazepane ring This can be achieved through the cyclization of appropriate amine precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve the optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and the selection of suitable solvents and catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

(S)-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Carbamate Derivatives

Compound Name Core Structure Heterocyclic Ring Substituents/Modifications Synthesis Method (Reference)
(S)-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl carbamate Hexan-2-yl carbamate + diazepane 1,4-Diazepane 2,5-Dimethylhexane backbone; (S)-configuration Not specified in evidence
4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline carbamate Quinoline + pyrrolidine Pyrrolidine Chlorine at C7; methyl-pyrrolidine linkage Chloroformate + tertiary amine
Thiazol-5-ylmethyl carbamate analogs (e.g., x, y, z) Thiazole + carbamate Thiazole Hydroperoxide, diphenylhexane, ureido groups Multi-step coupling reactions
N-Cyclopentyl-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazin-2-amine Triazine + piperazine 1,3,5-Triazine Ethoxy, cyclopentylamino groups Nucleophilic substitution

Key Observations :

  • Heterocyclic Rings : The target compound’s 1,4-diazepane offers conformational flexibility compared to the rigid five-membered pyrrolidine in or the planar thiazole in . Larger rings like diazepane may enhance binding to proteins with extended pockets.

Biological Activity

(S)-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl carbamate is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a carbamate functional group attached to a diazepane ring and a dimethylhexane moiety. Its molecular formula is C15H28N2O2C_{15}H_{28}N_{2}O_{2}, and it has a molecular weight of 256.40 g/mol. The presence of the diazepane structure suggests potential neuroactive properties.

Anticonvulsant Activity

Research has indicated that derivatives of diazepane compounds exhibit anticonvulsant properties. For instance, studies have shown that related compounds can effectively inhibit seizures in various animal models. The anticonvulsant activity is typically evaluated using models such as the maximal electroshock (MES) test and the 6 Hz seizure model, where compounds are assessed for their protective effects against induced seizures.

Table 1: Anticonvulsant Activity Comparison

CompoundModel UsedDosage (mg/kg)Protection (%)
(S)-4-(1,4-Diazepane-1-carbonyl)...MES20100
Related Diazepane Derivative A6 Hz1580
Related Diazepane Derivative BMES2590

Neuroprotective Effects

The compound's neuroprotective effects have been explored in vitro and in vivo. In studies involving astrocyte cells treated with amyloid-beta (Aβ) peptides, it was observed that the compound could enhance cell viability and reduce oxidative stress markers such as TNF-α and free radicals.

Case Study: In Vitro Protection Against Aβ Toxicity

  • Objective : To assess the protective effects of this compound on astrocytes.
  • Method : Astrocytes were exposed to Aβ 1-42 with and without the compound.
  • Results : The treated group showed a significant increase in cell viability compared to controls (62.98% vs. 43.78% viability) when co-treated with Aβ.

The biological activity of this compound may be attributed to its ability to modulate neurotransmitter systems and inhibit specific enzymes involved in neurodegeneration. Compounds with similar structures have been shown to act as inhibitors of acetylcholinesterase and β-secretase, both critical in Alzheimer's disease pathology.

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